4-butyl-6-chloro-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
The synthesis of 4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multiple steps, including the formation of the chromene and oxazine rings. The synthetic route may include:
Formation of the Chromene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Formation of the Oxazine Ring: This step involves the reaction of the chromene intermediate with an appropriate reagent to form the oxazine ring.
Introduction of Substituents: The butyl, chloro, and methoxyphenyl groups are introduced through various substitution reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromene and oxazine derivatives. These compounds share structural similarities but may differ in their substituents and functional groups. The uniqueness of 4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Conclusion
4-BUTYL-6-CHLORO-9-[(3-METHOXYPHENYL)METHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C23H24ClNO4 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-butyl-6-chloro-9-[(3-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H24ClNO4/c1-3-4-7-16-10-21(26)29-22-18(16)11-20(24)23-19(22)13-25(14-28-23)12-15-6-5-8-17(9-15)27-2/h5-6,8-11H,3-4,7,12-14H2,1-2H3 |
InChI Key |
RCBNVFVNFPGEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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